molecular formula C10H18N4O B13539936 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isobutylacetamide

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isobutylacetamide

Cat. No.: B13539936
M. Wt: 210.28 g/mol
InChI Key: XQJLGHUBKWRPTO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Acylation: The final step involves the acylation of the amino-pyrazole intermediate with isobutylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity, and thereby exerting the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
  • 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
  • 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Uniqueness

Compared to similar compounds, 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific isobutylacetamide moiety, which can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C10H18N4O/c1-7(2)4-12-9(15)6-14-5-8(3)10(11)13-14/h5,7H,4,6H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

XQJLGHUBKWRPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)NCC(C)C

Origin of Product

United States

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